Triclofylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triclofylline is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is structurally related to caffeine and theobromine, which are well-known stimulants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triclofylline typically involves the methylation of theobromine. The process begins with theobromine, which undergoes a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of theobromine and methyl iodide, and employing continuous flow reactors to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Triclofylline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced xanthine derivatives.

Substitution: Formation of substituted xanthine compounds with various functional groups.

Scientific Research Applications

Triclofylline has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.

Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

Triclofylline exerts its effects primarily through its interaction with adenosine receptors in the brain. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. This mechanism is similar to that of caffeine, making this compound a potent stimulant. Additionally, it may influence other molecular targets and pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Caffeine: A well-known stimulant with similar structural features and mechanisms of action.

Theobromine: Another xanthine derivative with milder stimulant effects compared to caffeine.

Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.

Uniqueness of Triclofylline: this compound stands out due to its specific methylation pattern, which imparts unique pharmacological properties. While it shares similarities with caffeine and theobromine, its distinct structure allows for different interactions with biological targets, making it a valuable compound in both research and therapeutic contexts.

Biological Activity

Triclofylline, a synthetic compound related to the carbanilide class, has been the subject of various studies assessing its biological activities, particularly in the context of its potential effects on endocrine systems and cellular signaling pathways. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is closely related to other antimicrobial agents like triclocarban and triclosan, which have raised concerns regarding their biological and toxicological effects in mammalian systems. The primary focus of research has been on its activity regarding nuclear receptors and calcium signaling pathways, which are critical for various physiological processes.

1. Hormonal Activity

This compound has been evaluated for its effects on hormone-dependent gene expression. In studies, it was found that this compound enhanced estradiol (E2)-dependent activation of estrogen receptors (ER) and testosterone-dependent activation of androgen receptors (AR). Specifically, it increased gene expression by up to 2.5-fold in certain assays without exhibiting significant agonistic activity on its own .

2. Calcium Signaling

The compound was also assessed for its influence on calcium signaling pathways. Research indicated that this compound, along with its analogs, did not significantly affect calcium mobilization via ryanodine receptors (RyR1) in skeletal muscle cells, contrasting with the behavior observed in similar compounds like triclosan .

Comparative Biological Activity

To better understand the biological activity of this compound compared to related compounds, the following table summarizes key findings from relevant studies:

| Compound | Activity on ER | Activity on AR | Calcium Mobilization | Notes |

|---|---|---|---|---|

| This compound | Enhances E2 activity (up to 2.5-fold) | Enhances testosterone activity | No significant effect | Limited agonistic activity |

| Triclocarban (TCC) | Similar to this compound | Similar enhancements | Some elevation observed | Potential endocrine-disrupting properties |

| Triclosan (TCS) | Antagonistic | Antagonistic | Significant elevation | Exhibits weak AhR activity |

Case Study 1: Endocrine Disruption Potential

A study conducted by Garrison et al. (2008) highlighted that carbanilides like this compound could potentially disrupt endocrine functions by enhancing hormone receptor activities without acting as direct agonists. This suggests a mechanism where these compounds may sensitize hormone responses rather than directly activating receptor pathways .

Case Study 2: Calcium Signaling in Skeletal Muscle

In another study focusing on calcium signaling, the effects of this compound were compared with those of triclosan. While triclosan significantly elevated resting cytosolic calcium levels in primary skeletal myotubes, this compound did not exhibit similar effects, indicating a potential safety profile concerning calcium-related cellular processes .

Research Findings and Implications

The implications of these findings are significant for both human health and environmental safety. The enhancement of hormone-dependent gene expression by this compound raises concerns about its potential role as an endocrine disruptor, which could have far-reaching effects on reproductive health and development.

Further research is warranted to explore the long-term biological effects of this compound and its analogs in various biological systems. Understanding these interactions will be crucial for assessing the safety of compounds used in consumer products and their impact on human health and ecosystems.

Properties

CAS No. |

17243-70-8 |

|---|---|

Molecular Formula |

C11H13Cl3N4O4 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

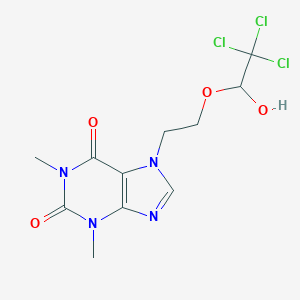

1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |

InChI |

InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3 |

InChI Key |

VZKRRCHBLUTMPU-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.